molecular formula C40H79F3O5S B12568250 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate CAS No. 213119-35-8

2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate

Cat. No.: B12568250
CAS No.: 213119-35-8
M. Wt: 729.1 g/mol
InChI Key: LIFUBTRHFUMHEK-UHFFFAOYSA-N
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Description

2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of long octadecyloxy chains and a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate typically involves the reaction of 2,3-dihydroxypropyl trifluoromethanesulfonate with octadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored, and the product is purified using techniques such as distillation or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an alkoxide, the product would be an ether derivative of the original compound .

Scientific Research Applications

2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The long octadecyloxy chains provide hydrophobic properties, which can influence the solubility and reactivity of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is unique due to its combination of long hydrophobic chains and a highly reactive trifluoromethanesulfonate group. This combination allows it to be used in specialized applications where both hydrophobicity and reactivity are required .

Properties

CAS No.

213119-35-8

Molecular Formula

C40H79F3O5S

Molecular Weight

729.1 g/mol

IUPAC Name

2,3-dioctadecoxypropyl trifluoromethanesulfonate

InChI

InChI=1S/C40H79F3O5S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-37-39(38-48-49(44,45)40(41,42)43)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38H2,1-2H3

InChI Key

LIFUBTRHFUMHEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C(F)(F)F)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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